molecular formula C14H16ClNO3 B2476209 (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid CAS No. 17716-15-3

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B2476209
CAS No.: 17716-15-3
M. Wt: 281.74
InChI Key: CANPECYEYBATAJ-NWDGAFQWSA-N
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Description

(1R,2S)-2-[(4-Chlorophenyl)carbamoyl]cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring a carboxylic acid group at position 1 and a 4-chlorophenyl carbamoyl moiety at position 2. Its stereochemistry (1R,2S) is critical for molecular interactions, particularly in biological systems.

Properties

IUPAC Name

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANPECYEYBATAJ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions, often starting from linear precursors.

    Introduction of the carboxylic acid group: This step may involve oxidation reactions or the use of carboxylation reagents.

    Attachment of the carbamoyl group: This is usually done through carbamoylation reactions, where a carbamoyl chloride or similar reagent is reacted with the cyclohexane derivative.

    Chlorination of the phenyl ring:

Industrial Production Methods

Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts are commonly employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group in this compound undergoes base-mediated decarboxylation, a critical reaction for modifying its pharmacological properties. A study demonstrated that under basic conditions (e.g., Cs₂CO₃ in MeCN at 100°C), the compound participates in intramolecular decarboxylative processes .

Key Reaction Data:

Reaction ConditionsYield (%)Product
Cs₂CO₃ (1.0 equiv), MeCN, 100°C, 1 h76Cyclohexylamine derivative
Cs₂CO₃ (1.5 equiv), MeCN, 100°C, 5 h78Alkylamine intermediate

This reaction proceeds via a Hofmann-like rearrangement mechanism :

  • Deprotonation : The base abstracts a proton from the carboxylic acid, forming a carboxylate intermediate.

  • Sₙ2 Nucleophilic Attack : The nitrogen atom in the carbamoyl group acts as a nucleophile, displacing CO₂.

  • Rearrangement : A concerted rearrangement forms the amine product .

Carboxylic Acid Derivatives

The carboxylic acid can be esterified or converted to acyl halides. For example:

  • Esterification : Reaction with methanol/H₂SO₄ yields the methyl ester.

  • Amide Formation : Coupling with amines via DCC produces carboxamide derivatives .

Carbamoyl Group Reactivity

The carbamoyl linker (NH–CO–) participates in:

  • Hydrolysis : Acidic or basic conditions cleave the carbamoyl bond, releasing 4-chloroaniline and cyclohexanecarboxylic acid derivatives.

  • Nucleophilic Substitution : The chlorine on the phenyl ring can undergo substitution with nucleophiles (e.g., –OH, –NH₂) .

Comparative Reactivity with Analogues

The stereochemistry and substituents influence reactivity. For example:

CompoundKey ReactionYield (%)
Sodium cyclohexanecarboxylateDecarboxylation<50
4-Aminocyclohexane-1-carboxylic acidAmide coupling65
This compound Base-mediated decarboxylation76

The cis-1R,2S configuration enhances steric accessibility to the carboxylic acid, improving decarboxylation efficiency compared to simpler analogues .

Mechanistic Insights

Experimental evidence (e.g., lack of radical intermediates, stereochemical retention) supports a carbanion migration pathway rather than radical or carbocation mechanisms .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and forming cyclohexene derivatives.

  • Acid Sensitivity : Protonation of the carbamoyl nitrogen leads to retro-amide reactions in strong acids .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C14H16ClNO3C_{14}H_{16}ClNO_3 and features a cyclohexane ring substituted with a carbamoyl group and a 4-chlorophenyl group. The presence of chiral centers at positions 1 and 2 of the cyclohexane ring is crucial as it influences the compound's biological activity and interactions with various biological systems.

Biological Activities

Research indicates that (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid exhibits several promising biological activities:

  • Anti-inflammatory Properties : Compounds structurally similar to this compound have shown anti-inflammatory effects. The chlorophenyl group may enhance its lipophilicity, improving membrane penetration and interaction with biological targets involved in inflammation pathways.
  • Analgesic Effects : Preliminary studies suggest that this compound may interact with specific receptors or enzymes related to pain modulation, indicating potential use in pain management therapies.
  • Receptor Interactions : Interaction studies have focused on the compound's binding affinity to proteins involved in inflammatory responses. Understanding these interactions can provide insights into its pharmacokinetics and bioavailability.

Synthetic Methodologies

Various synthesis methods for this compound have been reported. These methods highlight the versatility of synthetic strategies available for creating this compound and its derivatives:

  • Direct Synthesis from Cyclohexanecarboxylic Acid : This method involves the introduction of the carbamoyl and chlorophenyl substituents onto the cyclohexane core.
  • Modification of Precursor Compounds : Utilizing derivatives of cyclohexanecarboxylic acids allows for structural modifications that can lead to enhanced biological activity or altered pharmacological profiles.

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Pain Management : Due to its analgesic properties, it may be developed into a pharmaceutical agent for treating chronic pain conditions.
  • Anti-inflammatory Drugs : Its potential as an anti-inflammatory agent positions it as a candidate for developing treatments for inflammatory diseases such as arthritis or other autoimmune disorders.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often complex and may include multiple steps, such as binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Chain Length

Compound 1 : (1R,2S)-2-{[2-(4-Chlorophenyl)ethyl]carbamoyl}cyclohexanecarboxylic Acid
  • Molecular formula: C₁₆H₂₀ClNO₃ (MW 309.79) .
  • Key difference : A 2-(4-chlorophenyl)ethyl linker between the carbamoyl and aromatic ring.
  • Impact : Increased molecular weight (+28 Da) and lipophilicity compared to the target compound. The ethyl chain may enhance membrane permeability but reduce solubility.
Compound 2 : (1R,2S)-2-Benzamidocyclohexanecarboxylic Acid
  • Molecular formula: C₁₄H₁₇NO₃ (MW 247.29) .
  • Impact : Absence of chlorine reduces electronegativity and molecular weight (-35.5 Da). This could decrease binding affinity in halogen-bond-dependent biological targets.

Ring Size and Strain

Compound 3 : 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid
  • Molecular formula : C₁₁H₁₁ClO₂ (MW 210.65) .
  • Key difference : Cyclobutane core (smaller ring) vs. cyclohexane.
  • Impact : Cyclobutane’s higher ring strain may reduce conformational flexibility and stability. The melting point (80–82°C) suggests lower solubility than cyclohexane derivatives.

Electronic Effects of Substituents

Compound 4 : (1R,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic Acid
  • Molecular formula: C₁₆H₁₇NO₅ (MW 303.31) .
  • Key difference : Nitrophenyl-oxoethyl substituent (electron-withdrawing nitro group).
Compound 5 : (1R,2S)-2-{[5-Carbamoyl-3-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic Acid
  • Molecular formula : C₁₈H₂₁N₂O₅S (MW 377.43) .
  • Key difference : Thienyl carbamoyl group with additional functionalization.
  • Impact : Demonstrated crystallographic binding to human FABP5, a fatty acid-binding protein. This highlights the role of aromatic heterocycles in target-specific interactions, contrasting with the chloroaryl group of the target compound.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties/Notes
(1R,2S)-2-[(4-Chlorophenyl)carbamoyl]cyclohexanecarboxylic acid (Target) C₁₄H₁₆ClNO₃ ~281.75 4-Chlorophenyl carbamoyl Stereochemistry (1R,2S), potential racemic mix
(1R,2S)-2-{[2-(4-Chlorophenyl)ethyl]carbamoyl}cyclohexanecarboxylic acid C₁₆H₂₀ClNO₃ 309.79 Ethyl-linked 4-ClPh carbamoyl Higher lipophilicity
(1R,2S)-2-Benzamidocyclohexanecarboxylic acid C₁₄H₁₇NO₃ 247.29 Benzamido Lower electronegativity
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid C₁₁H₁₁ClO₂ 210.65 4-ClPh attached to cyclobutane High ring strain, mp 80–82°C
(1R,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid C₁₆H₁₇NO₅ 303.31 Nitrophenyl oxoethyl Enhanced polarity
Thienyl-substituted analog (FABP5 binder) C₁₈H₂₁N₂O₅S 377.43 Thienyl carbamoyl Crystal structure with FABP5

Research Findings and Implications

  • Stereochemistry : The (1R,2S) configuration of the target compound is distinct from analogs like the (1R,2R)-nitrophenyl derivative , which may exhibit divergent biological activities.
  • Solubility Trends : Compounds with polar groups (e.g., nitro in Compound 4) likely have higher aqueous solubility, whereas ethyl-linked derivatives (Compound 1) may favor lipid membrane penetration.

Notes and Discrepancies

  • Molecular Formula Conflict : reports the target compound’s formula as C₁₁H₁₆Cl₂N₂O₃, which conflicts with structural analysis. This may reflect a reporting error or a distinct derivative.
  • Limited Pharmacological Data: Most evidence focuses on structural and physical properties; biological activity data for the target compound remain sparse.

Biological Activity

(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its cyclohexane backbone substituted with a carbamoyl group and a chlorophenyl moiety. Its structural formula can be represented as follows:

C13H14ClNO2\text{C}_{13}\text{H}_{14}\text{Cl}\text{N}\text{O}_2

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

Biological Activity Overview

  • Anticancer Activity : Preliminary studies have suggested that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carboxypeptidase G2 (CPG2), which plays a role in drug activation for targeted cancer therapies .
  • Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including adequate absorption and distribution in biological systems, which enhance its potential as a therapeutic agent.

Table 1: Cytotoxicity Data

CompoundIC50 (µM)Degree of Activation (fold)
This compound150 ± 105.0
Control (standard drug)50 ± 5-

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Study: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. It was observed that treatment with concentrations above 100 µM resulted in over 70% inhibition of cell proliferation after 48 hours .

Mechanistic Insights

Further investigations into the mechanism revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to enhanced cancer cell death .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid, and how can stereochemical purity be ensured?

  • Answer : Synthesis typically involves chiral resolution or asymmetric catalysis. For cyclohexane derivatives, bicyclic dioxanone intermediates (e.g., derived from yeast-mediated reductions of ketones) are alkylated with Li-enolates under kinetic control to achieve high diastereoselectivity . Chiral derivatizing reagents like Ohrui reagents (anthracene-dicarboximido derivatives) can resolve enantiomers via esterification, followed by NMR or HPLC analysis to confirm stereochemistry .

Q. How is the absolute configuration of this compound determined experimentally?

  • Answer : X-ray crystallography is the gold standard. Alternatively, circular dichroism (CD) spectroscopy combined with quantum chemical calculations can correlate experimental spectra with theoretical conformations to assign configurations . Chiral derivatization (e.g., using (1R,2R)-2ACyclo-COOH) followed by 1H^1 \text{H}-NMR analysis of diastereomeric esters is also effective .

Q. What biological targets or pathways are associated with this compound?

  • Answer : Structurally related cyclohexanecarboxylic acid derivatives act as positive allosteric modulators of metabotropic glutamate receptors (e.g., mGluR4) or nicotinic acetylcholine receptors (α4β2 nAChR). Assays include receptor-binding studies (Ki determination) and functional activity tests (EC50_{50}) using cell-based calcium flux or electrophysiology .

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